

Oseltamivir Acid Hydrochloride: A Comprehensive Solubility Profile

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Compound of Interest		
Compound Name:	Oseltamivir Acid Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility profile of **Oseltamivir Acid Hydrochloride**, the active metabolite of the antiviral prodrug Oseltamivir Phosphate. Understanding the solubility of this compound is critical for its formulation, delivery, and bioavailability. This document compiles quantitative solubility data, outlines detailed experimental methodologies, and provides a visual representation of a typical solubility determination workflow.

Core Solubility Data

The solubility of Oseltamivir Acid and its hydrochloride salt has been determined in a variety of aqueous and organic solvents. The following tables summarize the available quantitative data, providing a clear comparison of solubility across different media.

Oseltamivir Acid Solubility



Solvent System	Temperature	Solubility
Water	Not Specified	57 mg/mL
Water with gentle warming	Not Specified	≥46.1 mg/mL
Phosphate-Buffered Saline (PBS) pH 7.2	Not Specified	~10 mg/mL[1]
Ethanol with gentle warming	Not Specified	≥97 mg/mL
Ethanol	Not Specified	14 mg/mL[2]
Dimethyl Sulfoxide (DMSO)	Not Specified	~5 mg/mL[1]
Dimethyl Sulfoxide (DMSO)	Not Specified	≥14.2 mg/mL
Dimethyl Sulfoxide (DMSO)	Not Specified	6 mg/mL (21.1 mM)[2][3]

Oseltamivir Acid Hydrochloride Solubility

Solvent System	Temperature	Solubility
Dimethyl Sulfoxide (DMSO)	Not Specified	10 mM[4]

Qualitative Solubility of Oseltamivir

Solubility Description	
Freely Soluble[5]	
Sparingly Soluble[5]	
Sparingly Soluble[5]	
Sparingly Soluble	
Sparingly Soluble[5]	



Experimental Protocols for Solubility Determination

Precise and reproducible experimental methods are crucial for determining the solubility of a drug substance. Below are detailed protocols for common solubility assays applicable to compounds like **Oseltamivir Acid Hydrochloride**.

Thermodynamic (Shake-Flask) Solubility Protocol

This method determines the equilibrium solubility of a compound, which is a critical parameter for biopharmaceutical classification.

- 1. Materials and Equipment:
- Oseltamivir Acid Hydrochloride (crystalline solid)
- Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- pH meter
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
- 2. Procedure:
- Add an excess amount of Oseltamivir Acid Hydrochloride to a series of vials, ensuring a solid phase remains at equilibrium.
- Add a known volume of the desired solvent or buffer to each vial.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).



- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The
 duration should be validated by taking measurements at different time points (e.g., 24, 48,
 and 72 hours) to ensure the concentration has plateaued.
- After the incubation period, visually confirm the presence of undissolved solid in each vial.
- Centrifuge the vials at a high speed to separate the solid phase from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of Oseltamivir Acid Hydrochloride in the diluted samples using a validated HPLC-UV method.
- The final pH of the aqueous samples should be measured and recorded.

Kinetic Solubility Protocol

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

- 1. Materials and Equipment:
- Oseltamivir Acid Hydrochloride dissolved in DMSO (e.g., 10 mM stock solution)
- Aqueous buffer (e.g., PBS pH 7.4)
- 96-well microtiter plates (UV-transparent for direct UV assay)
- Plate shaker
- Plate reader (UV-Vis spectrophotometer or nephelometer)
- Liquid handling robotics (optional)



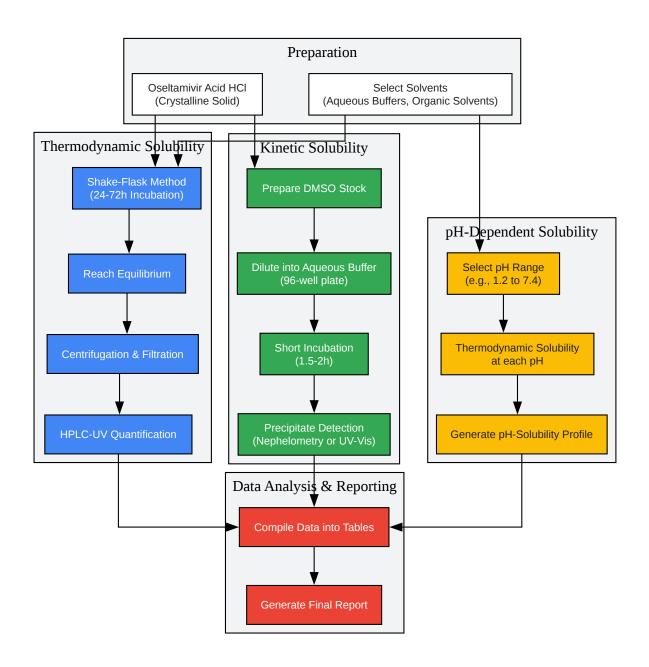
2. Procedure:

- Dispense the aqueous buffer into the wells of a 96-well plate.
- Add a small volume of the Oseltamivir Acid Hydrochloride DMSO stock solution to the buffer to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
- Seal the plate and shake it at room temperature for a defined period (e.g., 1.5-2 hours).
- Measure the solubility using one of the following detection methods:
 - Nephelometry: Measure the light scattering caused by any precipitate formed.
 - Direct UV Assay: After centrifugation of the plate to pellet the precipitate, measure the UV absorbance of the supernatant at the λmax of the compound.
 - Filtration and HPLC/UV: Filter the contents of the wells to remove precipitate, then quantify the concentration in the filtrate using HPLC-UV.
- The solubility is determined by comparing the measured value to a calibration curve.

Workflow for Solubility Profile Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the solubility profile of a pharmaceutical compound such as **Oseltamivir Acid Hydrochloride**.





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Workflow for determining the solubility profile of a pharmaceutical compound.



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